molecular formula C7H6FNO3 B2623395 Methyl 6-fluoro-5-hydroxypicolinate CAS No. 1256788-43-8

Methyl 6-fluoro-5-hydroxypicolinate

Cat. No.: B2623395
CAS No.: 1256788-43-8
M. Wt: 171.127
InChI Key: YOOCDAFKXIZPIV-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-5-hydroxypicolinate is an organic compound that belongs to the class of picolinates, which are derivatives of picolinic acid This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 5th position on the picolinic acid ring, with a methyl ester functional group

Properties

IUPAC Name

methyl 6-fluoro-5-hydroxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOCDAFKXIZPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256788-43-8
Record name methyl 6-fluoro-5-hydroxypyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-5-hydroxypicolinate typically involves the fluorination of a suitable precursor, followed by esterification. One common method involves the use of 6-fluoropicolinic acid as a starting material. The hydroxylation at the 5th position can be achieved through selective oxidation reactions. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and hydroxylation processes, followed by esterification. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted picolinates with various functional groups.

Scientific Research Applications

Methyl 6-fluoro-5-hydroxypicolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-5-hydroxypicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules.

Comparison with Similar Compounds

    Methyl 6-chloro-5-hydroxypicolinate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 6-bromo-5-hydroxypicolinate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 6-iodo-5-hydroxypicolinate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: Methyl 6-fluoro-5-hydroxypicolinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 6-fluoro-5-hydroxypicolinate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

This compound features a fluorine atom and a hydroxyl group, which significantly influence its chemical behavior and biological interactions. The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding, facilitating interactions with biological molecules.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The fluorine atom increases the compound's binding affinity to molecular targets, potentially leading to the inhibition or activation of various biochemical pathways. This interaction is crucial for its antimicrobial and anticancer properties .

Biological Activities

1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's mechanism likely involves disrupting cellular processes essential for bacterial survival.

2. Anticancer Activity:
Studies have explored the anticancer potential of this compound, revealing its ability to induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar derivatives:

CompoundKey FeaturesBiological Activity
Methyl 6-chloro-5-hydroxypicolinateChlorine instead of fluorineDifferent reactivity; less potent
Methyl 6-bromo-5-hydroxypicolinateBromine substitutionUnique electronic effects; varied potency
Methyl 5-hydroxypicolinateLacks fluorineReduced lipophilicity; lower bioactivity

This table illustrates how the presence of different halogens affects biological activity and chemical properties.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antibacterial potential.

Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the compound's anticancer effects on human breast cancer cells (MCF-7). Treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting effective induction of programmed cell death in malignant cells .

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